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molecular formula C10H8FN3 B8345944 4-Fluoro-3-(pyrazin-2-yl)phenylamine

4-Fluoro-3-(pyrazin-2-yl)phenylamine

Cat. No. B8345944
M. Wt: 189.19 g/mol
InChI Key: YVOFVKKPZSMZLB-UHFFFAOYSA-N
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Patent
US06900215B2

Procedure details

To a solution of 2-(2-fluoro-5-nitrophenyl)pyrazine (0.72 g, 3.3 mmol) in ethanol (20 ml) was added tin(II) chloride (2.8 g) and the mixture stirred for 3 h at ambient temperature. 25% Ammonium hydroxide (25 ml) was added and the mixture evaporated to dryness. The residual solid was boiled with ethyl acetate, and filtered whilst hot. The filtrate was evaporated at reduced pressure to give 4-fluoro-3-(pyrazin-2-yl)phenylamine: δH (400 MHz, CDCl3) 9.09 (1H, dd, J 2 and 1.5), 8.66 (1H, m), 8.51 (1H, d, J 2), 7.31 (1H, dd, J 6 and 3), 7.02 (1H, dd, J 11 and 9), 6.74 (1H, m), 3.60 (2H, br).
Name
2-(2-fluoro-5-nitrophenyl)pyrazine
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[CH:16]=[N:15][CH:14]=[CH:13][N:12]=1.[Sn](Cl)Cl.[OH-].[NH4+]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]1[CH:16]=[N:15][CH:14]=[CH:13][N:12]=1 |f:2.3|

Inputs

Step One
Name
2-(2-fluoro-5-nitrophenyl)pyrazine
Quantity
0.72 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C1=NC=CN=C1
Name
Quantity
2.8 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 3 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered whilst hot
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)N)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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